molecular formula C18H21N3O4S B2685364 N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide CAS No. 205058-89-5

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Cat. No.: B2685364
CAS No.: 205058-89-5
M. Wt: 375.44
InChI Key: WOONMKSQHZHDFC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed:

    Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound to investigate the binding affinities and mechanisms of action of similar molecules.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, potentially inhibiting or modulating their activity. The nitrobenzenesulfonamide moiety may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial processes.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a nitro group, and a sulfonamide moiety. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to yield reactive intermediates that interact with biological macromolecules.

Molecular Formula: C16_{16}H18_{18}N4_{4}O3_{3}S
Molecular Weight: 350.41 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The nitro group can be reduced to form reactive species that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro-containing drugs like metronidazole .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by inhibiting enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β .
  • Antitumoral Activity : Preliminary studies suggest that this compound might possess antitumor properties, potentially acting as a hypoxia-activated prodrug. The presence of the nitro group may enhance its reactivity under hypoxic conditions commonly found in tumor tissues .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Mechanism Reference
AntimicrobialDNA binding via reactive intermediates
Anti-inflammatoryInhibition of COX-2 and iNOS
AntitumoralHypoxia activation leading to selective cytotoxicity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of nitrobenzenesulfonamides exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted the importance of the nitro group in enhancing the compound's efficacy .
  • Anti-inflammatory Potential : Another research article focused on the anti-inflammatory properties of sulfonamide derivatives, revealing that compounds with a similar structure effectively inhibited key inflammatory mediators. This suggests that this compound could be a candidate for further development in treating inflammatory diseases .
  • Antitumor Activity Assessment : Research investigating the antitumor activity indicated that compounds with nitro groups can be selectively activated in hypoxic tumor environments, leading to increased cytotoxicity against cancer cells while sparing normal tissues .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONMKSQHZHDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Whilst carrying out external cooling with ice water a solution of 44.3 g (0.2 mol) of 2-nitrobenzenesulphonyl chloride in 250 ml of chloroform was added dropwise to a solution of 38.0 g (0.2 mol) of 4-amino1-(phenylmethyl)piperidine and 22.0 g (0.22 mol) of triethylamine in 250 ml of chloroform. After the cooling was stopped the mixture was stirred for a further 30 minutes at room temperature, the reaction mixture was then extracted twice with 1 l water. The aqueous extracts were extracted once more with 100 ml of dichloromethane, the combined organic phases were then dried over sodium sulphate and evaporated down in vacuo. The highly viscous light-brown substance obtained in a yield of 75.0 g (99.9% of theory) was further processed without any more purification.
[Compound]
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